6-Thiophen-3-yl-1,2,3,4-tetrahydroisoquinoline
Overview
Description
6-Thiophen-3-yl-1,2,3,4-tetrahydroisoquinoline is a compound that belongs to the class of tetrahydroisoquinolines, which are important structural motifs in various natural products and therapeutic lead compounds. This compound features a thiophene ring attached to the tetrahydroisoquinoline core, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Thiophen-3-yl-1,2,3,4-tetrahydroisoquinoline typically involves multicomponent reactions that allow for the functionalization of the tetrahydroisoquinoline core. One common method involves the coupling of in situ generated iminium ions with nucleophiles such as alkynes, indoles, or naphthols . This one-pot strategy is efficient and provides high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale multicomponent reactions under controlled conditions to ensure high purity and yield. The use of transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies is also explored for industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
6-Thiophen-3-yl-1,2,3,4-tetrahydroisoquinoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its fully saturated analogs.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the tetrahydroisoquinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and tert-butyl hydroperoxide (TBHP).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted tetrahydroisoquinolines, quinoline derivatives, and fully saturated analogs, depending on the reaction conditions and reagents used .
Scientific Research Applications
6-Thiophen-3-yl-1,2,3,4-tetrahydroisoquinoline has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6-Thiophen-3-yl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, interact with receptors, and influence cellular signaling pathways. Its neuroprotective effects are attributed to its ability to inhibit oxidative stress and inflammation .
Comparison with Similar Compounds
6-Thiophen-3-yl-1,2,3,4-tetrahydroisoquinoline can be compared with other similar compounds such as:
1,2,3,4-Tetrahydroisoquinoline: The parent compound without the thiophene ring.
N-Benzyl-1,2,3,4-tetrahydroisoquinoline: A derivative with a benzyl group attached to the nitrogen atom.
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): A structurally similar compound known for its neurotoxic effects.
The uniqueness of this compound lies in the presence of the thiophene ring, which imparts distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
6-thiophen-3-yl-1,2,3,4-tetrahydroisoquinoline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NS/c1-2-12-8-14-5-3-11(12)7-10(1)13-4-6-15-9-13/h1-2,4,6-7,9,14H,3,5,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGPGWVXWUMOBJL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=C(C=C2)C3=CSC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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